molecular formula C21H21N3O3S2 B2732791 Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 722477-10-3

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2732791
CAS RN: 722477-10-3
M. Wt: 427.54
InChI Key: XCZHKPCBROTLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several interesting substructures, including a quinazolin-4-ylthio group, an acetamido group, and a tetrahydrobenzo[b]thiophene group . These groups are common in many biologically active compounds and are often used in medicinal chemistry to improve the biological effects of compounds .


Molecular Structure Analysis

The molecular structure of this compound likely includes a five-membered thiophene ring, which is a common structure in many organic compounds . The thiophene ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of several reactive groups. For example, the quinazolin-4-ylthio group might undergo reactions with electrophiles, while the acetamido group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Thiophene derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives have been found to exhibit anti-cancer properties . They can inhibit the growth of cancer cells and induce apoptosis, making them potential candidates for cancer treatment.

Anti-Inflammatory Activity

Quinazoline derivatives also possess anti-inflammatory properties . They can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and other inflammatory mediators.

Anti-Bacterial Activity

Quinazoline derivatives have shown significant anti-bacterial activity . They can inhibit the growth of various types of bacteria, making them potential candidates for the development of new antibiotics .

Analgesic Activity

Some quinazoline derivatives have analgesic properties . They can relieve pain by acting on the central nervous system.

Anti-Viral Activity

Quinazoline derivatives can also exhibit anti-viral activity . They can inhibit the replication of various types of viruses, making them potential candidates for the development of new antiviral drugs.

Anti-Tuberculosis Activity

Quinazoline derivatives have been found to have anti-tuberculosis activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Anti-Oxidant Activity

Quinazoline derivatives can also act as antioxidants . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.

Anti-Hypertensive Activity

Quinazoline derivatives have been found to have anti-hypertensive properties . They can lower blood pressure by relaxing the blood vessels, making them potential candidates for the treatment of hypertension.

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-2-27-21(26)18-14-8-4-6-10-16(14)29-20(18)24-17(25)11-28-19-13-7-3-5-9-15(13)22-12-23-19/h3,5,7,9,12H,2,4,6,8,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZHKPCBROTLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.